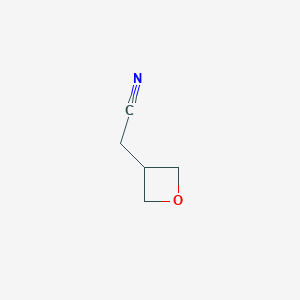

2-(Oxetan-3-yl)acetonitrile

Description

BenchChem offers high-quality 2-(Oxetan-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxetan-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-2-1-5-3-7-4-5/h5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVDJSCCYCAJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Oxetan-3-yl)acetonitrile CAS 1123787-67-6 properties

An In-Depth Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile (CAS 1123787-67-6)

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the small, saturated heterocycles, the oxetane ring has emerged as a particularly valuable motif.[1][2] Unlike its more flexible five- and six-membered counterparts, the four-membered oxetane ring is a strained, yet stable, system that imparts a distinct three-dimensionality to molecular structures.[1][3] This unique geometry, combined with the ring's inherent polarity, makes it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] The incorporation of an oxetane can significantly modulate key drug-like properties, including aqueous solubility, lipophilicity (LogD), metabolic stability, and even target selectivity.[3][4][5]

This guide focuses on 2-(Oxetan-3-ylidene)acetonitrile , CAS 1123787-67-6. It is critical to distinguish this molecule, which features an exocyclic double bond (a "ylidene" functional group), from its saturated analog, 2-(oxetan-3-yl)acetonitrile. The presence of this α,β-unsaturated nitrile system introduces unique reactivity and conformational constraints, making it a versatile building block for further chemical elaboration in drug discovery campaigns. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, synthesis, and potential applications.

Physicochemical and Spectral Properties

The fundamental properties of 2-(Oxetan-3-ylidene)acetonitrile are summarized below. These data are crucial for planning synthetic transformations, purification procedures, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1123787-67-6 | [6][7][8][9][10][11][12][13] |

| Molecular Formula | C₅H₅NO | [7][9][10] |

| Molecular Weight | 95.10 g/mol | [7][9][10] |

| Appearance | White to light yellow solid | [8] |

| Melting Point | 56-58 °C | [8] |

| Boiling Point | 216 °C at 760 mmHg | [6][8] |

| Density | 1.309 g/cm³ | [8] |

| Flash Point | 88.4 °C (88 °C) | [6][8] |

| Storage Temperature | 2-8 °C, Inert atmosphere | [8][10] |

| InChI Key | DSKHBLMKLTZNRU-UHFFFAOYSA-N | [8][9] |

Spectral Data Analysis

The following spectral data provides structural confirmation of 2-(Oxetan-3-ylidene)acetonitrile.[8]

-

¹H NMR (300 MHz, DMSO-d₆): δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H).

-

¹³C NMR (300 MHz, DMSO-d₆): δ 163.57, 114.17, 9.88, 78.66, 78.53.

-

Infrared (IR, KBr) : 2219 cm⁻¹.

Expert Interpretation: The IR absorption at 2219 cm⁻¹ is characteristic of a nitrile (C≡N) stretching vibration conjugated with a C=C double bond. The ¹H NMR signals in the 5.2-5.4 ppm range correspond to the vinylic proton and the methylene protons of the oxetane ring. The ¹³C NMR data further supports the structure, with signals representing the quaternary carbon of the double bond, the nitrile carbon, the vinylic carbon, and the two carbons of the oxetane ring.

Synthesis: A Reliable Horner-Wadsworth-Emmons Approach

The most direct and commonly cited synthesis of 2-(Oxetan-3-ylidene)acetonitrile involves a Horner-Wadsworth-Emmons (HWE) reaction.[8] This olefination protocol is highly reliable for converting ketones into α,β-unsaturated nitriles and is favored for its stereoselectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification.

The overall transformation is the reaction of oxetan-3-one with the anion of diethyl cyanomethylphosphonate.

Diagram of Synthetic Workflow

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from a validated literature procedure.[8]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,2-Dimethoxyethane (DME), anhydrous

-

Diethyl cyanomethylphosphonate

-

Oxetan-3-one

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with a suspension of sodium hydride (1.23 eq) in anhydrous DME.

-

Anion Formation: Cool the suspension to 0-5 °C using an ice bath. Slowly add diethyl cyanomethylphosphonate (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Causality Insight: This exothermic deprotonation step generates the reactive phosphonate carbanion. Maintaining a low temperature is crucial to prevent side reactions and ensure controlled formation of the nucleophile.

-

-

Reaction Initiation: Stir the mixture at 0-5 °C for 30 minutes. The mixture should become a homogeneous solution, indicating complete formation of the phosphonate anion.

-

Addition of Ketone: Add a solution of oxetan-3-one (1.0 eq) in anhydrous DME dropwise to the reaction mixture at 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Causality Insight: The reaction proceeds via nucleophilic attack of the phosphonate anion on the carbonyl carbon of oxetan-3-one, followed by an intramolecular cyclization and elimination sequence to form the alkene and the phosphate byproduct. Allowing the reaction to proceed overnight ensures maximum conversion.

-

-

Aqueous Workup: Carefully quench the reaction by pouring the mixture into water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting product is an oil that solidifies upon standing.[8]

Reactivity and Strategic Applications in Drug Discovery

The structure of 2-(Oxetan-3-ylidene)acetonitrile presents two key features for medicinal chemists: the oxetane ring and the α,β-unsaturated nitrile.

-

The Oxetane as a Physicochemical Modulator: As established, the oxetane moiety is a proven tool for enhancing solubility and metabolic stability while providing a three-dimensional exit vector.[1][3][4] In a drug candidate, replacing a gem-dimethyl group with an oxetane can reduce lipophilicity and potentially escape P450 metabolism, while substituting a carbonyl with an oxetane can eliminate unwanted reactivity (e.g., keto-enol tautomerism) and act as a hydrogen bond acceptor.[1][2]

-

The α,β-Unsaturated Nitrile as a Chemical Handle: This functional group is a Michael acceptor, making it susceptible to nucleophilic addition. This reactivity can be exploited for covalent modification of biological targets (e.g., cysteine residues in enzyme active sites) or as a handle for further synthetic diversification to build molecular complexity.

Logical Relationship Diagram

Caption: Key structural features and their strategic implications.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-(Oxetan-3-ylidene)acetonitrile is not widely available, the structural alerts from the nitrile functionality and general laboratory chemical safety principles necessitate careful handling. The related compound, acetonitrile, is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[14][15][16]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and reducing agents.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Conclusion

2-(Oxetan-3-ylidene)acetonitrile is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis is straightforward via the Horner-Wadsworth-Emmons reaction. The molecule uniquely combines the beneficial physicochemical properties of the oxetane ring with the reactive potential of an α,β-unsaturated nitrile. For research teams aiming to optimize solubility, metabolic stability, and three-dimensional complexity while retaining a functional handle for further chemical exploration or covalent targeting, this compound represents a strategic and high-potential starting material.

References

- Shanghai Bi De Pharmaceutical Technology Co., Ltd. - MOLBASE. (n.d.). 2-(Oxetan-3-ylidene)acetonitrile.

- OQEMA Group. (n.d.). Acetonitrile.

- National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem.

- Next Peptide. (n.d.). 1123787-67-6 | 2-(Oxetan-3-ylidene)acetonitrile.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Acetonitrile.

- National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC.

- Science Interactive. (2013). SAFETY DATA SHEET - Acetonitrile.

- Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.

- ChemBK. (n.d.). 2-(oxetan-3-yl)acetonitrile.

- ChemicalBook. (2025). 2-(Oxetan-3-ylidene)acetonitrile.

- AiFChem. (n.d.). 1123787-67-6 | 2-(Oxetan-3-ylidene)acetonitrile.

- BLD Pharm. (n.d.). 1123787-67-6|2-(Oxetan-3-ylidene)acetonitrile.

- National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.

- Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.

- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- ENAO Chemical Co., Ltd. (n.d.). Pharmaceuticals-Oxetanes.

- Ing. Petr Švec - PENTA s.r.o. (2025). Acetonitrile - SAFETY DATA SHEET.

- National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.

- AbaleSci Pty Ltd. (n.d.). 2-(Oxetan-3-ylidene)acetonitrile_1123787-67-6.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetonitrile deuteration.

- BLD Pharm. (n.d.). 1350636-97-3|2-(oxetan-3-yl)acetonitrile.

- Ottokemi. (n.d.). Speciality Chemicals Product List.

- Thermo Fisher Scientific. (n.d.). Acetonitrile - SAFETY DATA SHEET.

- ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited.

- Manchester Organics. (n.d.). 2-(Oxetan-3-ylidene)acetonitrile.

- ChemicalBook. (n.d.). 2-(Oxetan-3-ylidene)acetonitrile | 1123787-67-6.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbase.com [molbase.com]

- 7. 1123787-67-6 | 2-(Oxetan-3-ylidene)acetonitrile | Next Peptide [nextpeptide.com]

- 8. 2-(Oxetan-3-ylidene)acetonitrile | 1123787-67-6 [chemicalbook.com]

- 9. 1123787-67-6 | 2-(Oxetan-3-ylidene)acetonitrile - AiFChem [aifchem.com]

- 10. 1123787-67-6|2-(Oxetan-3-ylidene)acetonitrile|BLD Pharm [bldpharm.com]

- 11. Pharmaceuticals-Oxetanes - ENAO Chemical Co., Ltd [enaochem.com]

- 12. manchesterorganics.com [manchesterorganics.com]

- 13. 2-(Oxetan-3-ylidene)acetonitrile | 1123787-67-6 [amp.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. scienceinteractive.com [scienceinteractive.com]

- 16. pentachemicals.eu [pentachemicals.eu]

A Senior Application Scientist's Guide to Procuring and Utilizing Research-Grade 2-(Oxetan-3-yl)acetonitrile

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing the physicochemical and pharmacokinetic profiles of drug candidates. Among these, the oxetane ring has garnered significant attention.[1] Its unique properties—acting as a compact, polar, and metabolically robust surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities—offer a compelling advantage in lead optimization.[1] The oxetane moiety can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all critical parameters in the development of viable therapeutics.[2]

This guide provides an in-depth technical overview of 2-(Oxetan-3-yl)acetonitrile , a versatile and increasingly sought-after building block for researchers engaged in the synthesis of novel chemical entities. We will delve into the critical aspects of its synthesis, quality control, safe handling, and strategic application, equipping scientists and drug development professionals with the necessary knowledge to confidently procure and effectively utilize this high-value reagent.

Core Compound Specifications

A foundational step in procuring any research chemical is the unambiguous identification of the molecule. Below are the core specifications for 2-(Oxetan-3-yl)acetonitrile.

| Property | Value | Source |

| Chemical Name | 2-(Oxetan-3-yl)acetonitrile | N/A |

| Synonyms | 3-Oxetaneacetonitrile, Oxetan-3-yl-acetonitrile | [3] |

| CAS Number | 1350636-97-3 | [3][4] |

| Molecular Formula | C₅H₇NO | [3][4] |

| Molecular Weight | 97.12 g/mol | [3][4] |

| SMILES | N#CCC1COC1 | [4] |

Synthesis and Quality Control: Ensuring Reagent Integrity

The commercial availability of 2-(Oxetan-3-yl)acetonitrile is predicated on a robust synthetic route coupled with rigorous analytical validation. Understanding this process is paramount for the end-user, as the purity and structural integrity of the starting material directly impact the reliability and reproducibility of experimental outcomes.

Synthetic Pathway Overview

From a retrosynthetic perspective, 2-(Oxetan-3-yl)acetonitrile is most logically derived from its unsaturated precursor, 2-(Oxetan-3-ylidene)acetonitrile. This precursor is readily synthesized via a well-established Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.

The subsequent and critical step is the selective reduction of the exocyclic double bond without inducing the cleavage of the strained oxetane ring.

Caption: Synthetic workflow for 2-(Oxetan-3-yl)acetonitrile.

Step-by-Step Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis and purification, designed to ensure high purity and validate the material's identity.

Part A: Synthesis of 2-(Oxetan-3-ylidene)acetonitrile [5]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous 1,2-dimethoxyethane (DME).

-

Base Addition: Cool the flask to 0-5 °C using an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

HWE Reagent Addition: Slowly add diethyl cyanomethylphosphonate dropwise to the stirred suspension, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature until the mixture becomes homogeneous.

-

Ketone Addition: Add a solution of oxetan-3-one in DME dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction with water and perform an extraction with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 2-(Oxetan-3-ylidene)acetonitrile.

Part B: Reduction to 2-(Oxetan-3-yl)acetonitrile

-

Catalyst Setup: In a suitable hydrogenation vessel, suspend 10% Palladium on Carbon (Pd/C) catalyst in a solvent such as ethanol or ethyl acetate.

-

Substrate Addition: Add the crude 2-(Oxetan-3-ylidene)acetonitrile from Part A to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) for the disappearance of the starting material.

-

Filtration and Concentration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to afford pure 2-(Oxetan-3-yl)acetonitrile.

Quality Control: A Self-Validating Analytical Workflow

Purchasing "research grade" necessitates a certificate of analysis (CoA) that confirms identity and purity. As a Senior Application Scientist, I advise researchers to not only review the supplier's CoA but also to have the capability to independently verify the material. The following workflow outlines the essential analytical tests.

Caption: Quality control workflow for incoming reagent validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary technique for structural confirmation. The expected spectrum for 2-(Oxetan-3-yl)acetonitrile should show characteristic signals for the oxetane ring protons (typically in the 4.5-5.0 ppm region) and the protons of the acetonitrile sidechain. The integration of these signals must be consistent with the structure (C₅H₇NO). The absence of vinylic proton signals (which would appear for the ylidene precursor) is a key indicator of successful reduction.

-

¹³C NMR: This analysis confirms the carbon skeleton. Key signals include the nitrile carbon (~117 ppm) and the carbons of the oxetane ring.[6][7]

2. Mass Spectrometry (MS):

-

This technique validates the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected mass-to-charge ratio ([M+H]⁺) would be approximately 98.12. This confirms the correct molecular formula.

3. High-Performance Liquid Chromatography (HPLC):

-

HPLC is the gold standard for determining the purity of a non-volatile organic compound.[8] A high-purity sample (typically >95% for research grade) will show a single major peak when analyzed using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient and UV detection).[8] The absence of a significant peak corresponding to the more conjugated 2-(Oxetan-3-ylidene)acetonitrile precursor is a critical quality marker.

Safe Handling and Storage

Due to the presence of both a strained ether (oxetane) and a nitrile functional group, proper handling of 2-(Oxetan-3-yl)acetonitrile is essential. The safety profile can be inferred from the hazards associated with acetonitrile.[9]

Hazard Profile:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] The nitrile group can be metabolized to release cyanide, leading to delayed toxic effects.[12]

Recommended Safety and Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[9]

-

First Aid:

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Some suppliers recommend storage at 2-8°C, which can help minimize degradation of the strained ring system.[13]

Procurement and Supplier Selection

When purchasing 2-(Oxetan-3-yl)acetonitrile, it is crucial to select a reputable supplier that provides comprehensive analytical data and ensures batch-to-batch consistency.

Key Supplier Vetting Criteria:

-

Provision of a Detailed CoA: The CoA should include the batch number, purity determined by HPLC, and identity confirmed by ¹H NMR and/or MS.

-

Purity Specification: For most research applications, a purity of ≥95% is required.

-

Technical Support: A reliable supplier should have accessible technical support to answer questions regarding product stability, solubility, and handling.

-

Packaging and Shipping: The compound should be shipped in appropriate containers that prevent leakage and exposure, often with cold-chain transportation for stability.[4]

Conclusion

2-(Oxetan-3-yl)acetonitrile is a valuable building block that embodies the principles of modern medicinal chemistry design. Its strategic use can unlock significant improvements in the properties of drug candidates. However, its effective application is contingent upon sourcing high-purity material. By understanding its synthesis, implementing a rigorous quality control workflow, adhering to strict safety protocols, and selecting qualified suppliers, researchers can confidently integrate this potent reagent into their discovery programs, accelerating the path toward novel and improved therapeutics.

References

-

ChemBK. (n.d.). 2-(oxetan-3-yl)acetonitrile. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N. Retrieved from [Link]

-

Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). (2H3)Acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

-

Science Interactive. (2013). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

- Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. 1350636-97-3|2-(oxetan-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. 2-(Oxetan-3-ylidene)acetonitrile | 1123787-67-6 [chemicalbook.com]

- 6. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ACETONITRILE-D3(2206-26-0) 13C NMR spectrum [chemicalbook.com]

- 8. Acetonitrile - Wikipedia [en.wikipedia.org]

- 9. scienceinteractive.com [scienceinteractive.com]

- 10. (2H3)Acetonitrile | C2H3N | CID 123151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. unigel.com.br [unigel.com.br]

- 12. byjus.com [byjus.com]

- 13. 1123787-67-6|2-(Oxetan-3-ylidene)acetonitrile|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(Oxetan-3-yl)ethanamine

Abstract & Scope

This application note details the synthesis of 2-(oxetan-3-yl)ethanamine , a critical building block in modern medicinal chemistry. The oxetane ring is increasingly utilized as a robust, metabolic stable bioisostere for gem-dimethyl groups and carbonyls, offering improved aqueous solubility and reduced lipophilicity (LogD).

While direct nucleophilic addition of acetonitrile to oxetan-3-one is theoretically possible via lithiation, this route often suffers from ring opening during the subsequent dehydration step due to ring strain. Therefore, this guide presents the Horner-Wadsworth-Emmons (HWE) homologation protocol . This method utilizes diethyl cyanomethylphosphonate (an activated acetonitrile equivalent) to generate the key intermediate 2-(oxetan-3-ylidene)acetonitrile with high fidelity, followed by a global hydrogenation to yield the target amine.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Route Analysis

The synthesis relies on constructing the two-carbon amine side chain onto the pre-formed oxetane ring.

Pathway Logic

-

Activation: Acetonitrile is chemically inert toward mild nucleophilic addition. We utilize its phosphonate derivative to facilitate a mild olefination.

-

Olefination (C=C Bond Formation): The reaction of oxetan-3-one with the phosphonate yields the

-unsaturated nitrile. This bypasses the formation of a tertiary alcohol intermediate, which is prone to acid-catalyzed ring opening (Grob fragmentation-like pathways). -

Global Reduction: A single-step hydrogenation reduces both the alkene and the nitrile to the ethylamine side chain.

Reaction Scheme (DOT Visualization)

Figure 1: Strategic workflow for the homologation of oxetan-3-one to the target ethylamine.

Experimental Protocols

Phase 1: Synthesis of 2-(Oxetan-3-ylidene)acetonitrile

This step installs the carbon framework derived from the acetonitrile motif.

Safety Note: Sodium hydride (NaH) is pyrophoric. Oxetane derivatives are potentially volatile and should be handled in a fume hood.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role |

| Oxetan-3-one | 1.0 | Substrate |

| Diethyl cyanomethylphosphonate | 1.2 | Reagent (Acetonitrile Source) |

| Sodium Hydride (60% in oil) | 1.3 | Base |

| THF (Anhydrous) | 10 V | Solvent |

| Dichloromethane (DCM) | - | Extraction |

Step-by-Step Procedure

-

Anion Generation: To a flame-dried round-bottom flask under nitrogen, add NaH (1.3 equiv) suspended in anhydrous THF (5 V). Cool to 0 °C.

-

Phosphonate Addition: Add diethyl cyanomethylphosphonate (1.2 equiv) dropwise over 20 minutes. The solution should turn clear/yellowish as the anion forms. Stir at 0 °C for 30 minutes.

-

Ketone Addition: Add a solution of oxetan-3-one (1.0 equiv) in THF (5 V) dropwise. Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane) or LCMS.

-

Quench & Workup: Cool to 0 °C. Quench carefully with saturated aqueous

. Extract with DCM (3x). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-

Expected Yield: 60–80%

-

Appearance: Colorless to pale yellow oil (solidifies upon standing).

-

Phase 2: Global Reduction to 2-(Oxetan-3-yl)ethanamine

The challenge here is reducing the nitrile without opening the strained oxetane ring. Acidic media must be strictly avoided.

Reagents & Materials

| Reagent | Role |

| 2-(Oxetan-3-ylidene)acetonitrile | Intermediate |

| Pd/C (10 wt%) | Catalyst (10 wt% loading) |

| Methanol (Ammonia sat.) | Solvent / Suppressor of secondary amines |

| Hydrogen Gas ( | Reductant (Balloon or Parr shaker) |

Step-by-Step Procedure

-

Preparation: Dissolve the olefinic nitrile (from Phase 1) in methanolic ammonia (7 M

in MeOH).-

Note: The presence of ammonia prevents the formation of secondary amine dimers (dimerization) and neutralizes any adventitious acidity that could open the oxetane ring.

-

-

Catalyst Addition: Carefully add 10 wt% Pd/C (approx. 10% by weight of the substrate) under an argon blanket.

-

Safety: Pd/C is pyrophoric in the presence of solvent vapors. Do not add dry catalyst to the solvent; wet it with a small amount of toluene or water first if possible, or use extreme caution.

-

-

Hydrogenation: Purge the vessel with

gas (3 cycles). Stir vigorously under a hydrogen atmosphere (1 atm balloon is usually sufficient; 3 bar Parr shaker for scale-up) at room temperature for 12–16 hours. -

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Critical: Do not heat above 40 °C during concentration to avoid volatility losses or ring stress.

-

-

Purification: The crude amine is often pure enough for use. If necessary, purify via Kugelrohr distillation or neutral alumina chromatography (avoid acidic silica).

Analytical Quality Control (QC)

Verify the integrity of the oxetane ring (distinctive NMR signals) and the complete reduction of the nitrile.

| Technique | Expected Signals / Observations |

| 1H NMR (CDCl3) | Oxetane Ring: Multiplets at |

| 13C NMR | Oxetane Carbons: |

| IR Spectroscopy | Disappearance of Nitrile stretch (~2220 cm⁻¹). Appearance of Amine N-H stretch (~3300 cm⁻¹). |

Expert Insights & Troubleshooting

Why not use Acetonitrile + LDA directly?

While direct lithiation of acetonitrile (

-

The Problem: Dehydrating this tertiary alcohol to the alkene requires activation (e.g., mesylation) and elimination. The oxetane ring is highly sensitive to the elimination conditions, often leading to ring expansion or fragmentation.

-

The Solution: The HWE protocol (Phase 1) installs the alkene directly, avoiding the risky dehydration step.

Stability of the Oxetane Ring

Oxetanes are stable to basic and nucleophilic conditions (e.g., NaH, Ammonia) but extremely labile to acid.

-

Protocol Check: Ensure your

for NMR is neutralized (pass through basic alumina) before analyzing the product, otherwise, the trace acid in the solvent may decompose the sample during acquisition.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][4] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

-

Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947. Link

-

Barnes-Seeman, D., et al. (2014). "Metabolic Stability of Oxetanes." ACS Medicinal Chemistry Letters, 5(9), 1007–1011. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(Oxetan-3-yl)acetonitrile

[1]

Product: 2-(Oxetan-3-yl)acetonitrile CAS: [Not widely assigned, generic structure ref: 3-substituted oxetane] Class: Strained Heterocycle / Bioisostere Building Block Primary Hazard: Acid-Catalyzed Ring Opening (Polymerization/Hydrolysis)

Part 1: The Stability Executive Summary

The "Oxetane Paradox": Researchers often select 2-(Oxetan-3-yl)acetonitrile to introduce metabolic stability and polarity without increasing lipophilicity (lowering LogD).[1] However, the very ring strain that provides these properties (~106 kJ/mol) makes the molecule chemically fragile in acidic environments.[1]

Core Stability Rule:

This molecule is NOT compatible with strong aqueous acids (HCl, H₂SO₄) or acidic nucleophiles. Unlike 3,3-disubstituted oxetanes (which benefit from the "Gem-Dimethyl Effect" shielding the ring), this 3-monosubstituted variant lacks the steric bulk to block nucleophilic attack once the oxygen is protonated.

Quick Reference Stability Matrix

| Condition | Stability Rating | Outcome / Risk |

| Neutral (pH 7) | ✅ Stable | Indefinite stability at RT.[1] |

| Basic (pH > 8) | ✅ Stable | Resistant to hydrolysis (e.g., NaOH, LiOH). |

| Dilute Acid (pH 4-6) | ⚠️ Conditional | Stable only if cold (<0°C) and short exposure.[1] |

| Strong Acid (pH < 2) | ❌ CRITICAL FAILURE | Rapid ring opening to 1,3-diols or halo-alcohols.[1] |

| Lewis Acids (BF₃, AlCl₃) | ❌ Unstable | Triggers polymerization or rearrangement.[1] |

| Nucleophilic Acids (HCl, HBr) | ❌ CRITICAL FAILURE | Chloride/Bromide attacks ring immediately.[1] |

Part 2: The Mechanism of Failure[1]

Understanding why your reaction failed is critical to fixing it.[1] The degradation is not random; it follows a specific kinetic pathway driven by the protonation of the ether oxygen.[1]

The "Kill Mechanism": Acid-Catalyzed Nucleophilic Opening

When 2-(Oxetan-3-yl)acetonitrile is exposed to acid, the following cascade occurs:

-

Activation: The ether oxygen accepts a proton (

).[1][2] -

Nucleophilic Attack: Because there are no substituents at the C2/C4 positions (unlike stable 3,3-disubstituted analogs), the

orbital is exposed.[1] -

Ring Scission: A nucleophile (Water, Chloride, Solvent) attacks the C2 carbon, snapping the ring open to release the strain.

Figure 1: The kinetic pathway of oxetane destruction.[1] Note that the presence of a nucleophile (

Part 3: Troubleshooting Guides (FAQs)

Scenario A: "I need to remove a Boc group. Can I use TFA or HCl?"

Status: 🛑 STOP. Diagnosis: Standard deprotection conditions (4M HCl in Dioxane or 50% TFA/DCM) will destroy the oxetane ring.[1]

-

With HCl: You will form the chlorohydrin (ring opens, Cl adds to one side, OH to the other).

-

With TFA: You will form the trifluoroacetate ester of the ring-opened alcohol.[1]

The Solution: Use Non-Acidic or Buffered alternatives:

-

TMSOTf / 2,6-Lutidine: A mild Lewis-acid method that often spares the oxetane.[1]

-

Zinc Bromide (

) in DCM: A specialized mild deprotection.[1] -

If Acid is Mandatory: Use a "scavenger-free" dilute acid (e.g., Formic acid) at 0°C and quench immediately into saturated

.[1] Do not use HCl.

Scenario B: "My Reductive Amination failed (Low Yield / Byproducts)."

Status: ⚠️ CAUTION. Diagnosis: Reductive amination often uses Acetic Acid or Ti(OiPr)4 to activate the imine.[1] If the pH drops too low, or if the reaction heats up, the oxetane opens. The Solution:

-

Avoid Pre-activation: Do not stir the amine and ketone/aldehyde with acid for hours before adding the reductant.[1]

-

Buffer the System: Use Sodium Triacetoxyborohydride (STAB) in DCE/DCM.[1] It is milder than Cyanoborohydride and requires less acid.[1]

-

Check pH: Ensure the internal pH stays between 5–6. Do not drop to pH 4.[1]

Scenario C: "I see a new spot on TLC after aqueous workup."

Status: 🔍 FORENSIC ANALYSIS. Diagnosis: The "new spot" is likely the 1,3-diol (2-(1,3-dihydroxypropan-2-yl)acetonitrile). This is very polar and often stays in the aqueous layer or streaks on silica.[1] The Solution:

Part 4: Validated Protocols

The "Stress Test" (Go/No-Go Decision)

Before committing precious material to a reaction, run this 10mg scale pilot to determine solvent/acid compatibility.[1]

Materials:

-

10 mg 2-(Oxetan-3-yl)acetonitrile[1]

-

Deuterated Solvent (

or -

Acid of choice (e.g., 1 eq.[1] Acetic Acid)

Protocol:

-

Dissolve 10 mg of substrate in 0.6 mL deuterated solvent.

-

Record T=0 NMR spectrum.[1] Focus on the oxetane protons (multiplets around 4.5 - 5.0 ppm ).[1]

-

Add the specific acid/reagent intended for the reaction.[1]

-

Record NMR at T=15 min and T=1 hour .

-

Analysis: Look for the disappearance of the 4.5-5.0 ppm signals and the appearance of broad alkyl signals upfield (3.5-4.0 ppm), indicating ring opening.[1]

Safe Storage Guidelines

-

Temperature: -20°C (Freezer).

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Container: Amber glass vial with a Teflon-lined cap.

-

Critical Warning: Do not store in solvents that can become acidic over time (e.g., Chloroform generates HCl; uninhibited THF generates peroxides/acids).[1] Store as a neat oil/solid.

Part 5: Decision Tree for Reaction Planning

Use this flow to determine if your proposed conditions are safe.

Figure 2: Reaction Condition Safety Assessment.

References

-

Wurts, J., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][3] Journal of Medicinal Chemistry.

-

Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][5] Chemical Reviews. [1]

-

Burkhard, J. A., et al. (2010).[1] "Oxetanes as Bioisosteres: Synthesis and Properties."[1] Angewandte Chemie International Edition. [1]

-

Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 90K." Journal of the American Chemical Society.[1][6] (Foundational work on ring strain/puckering).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Technical Support Center: Synthesis of 2-(Oxetan-3-yl)acetonitrile

Welcome to the technical support center for the synthesis of 2-(oxetan-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction yields.

The synthesis of 2-(oxetan-3-yl)acetonitrile, a valuable building block in medicinal chemistry, typically proceeds via a nucleophilic substitution reaction. Most commonly, this involves the reaction of a 3-(halomethyl)oxetane with a cyanide salt. While seemingly straightforward, the inherent strain of the oxetane ring and the reactivity of the cyanide nucleophile can lead to specific challenges. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Low Yields and Impurities

This section is dedicated to addressing the most common issues that result in low yields of 2-(oxetan-3-yl)acetonitrile.

Problem 1: Low or No Conversion of the Starting Material

Q: I've run the reaction, but my analysis (TLC, GC-MS, or NMR) shows a significant amount of unreacted 3-(halomethyl)oxetane. What could be the cause?

A: This is a common issue that can often be traced back to several factors related to the reaction setup and reagents.

-

Insufficient Reaction Time or Temperature: The nucleophilic substitution to form the nitrile may require more forcing conditions than anticipated. Ensure you are heating the reaction under reflux for a sufficient period. Monitor the reaction progress by TLC or GC to determine the point of maximum conversion.

-

Poor Solubility of Cyanide Salt: The cyanide salt (e.g., NaCN, KCN) must be at least partially soluble in the reaction solvent to provide a sufficient concentration of the cyanide nucleophile. If the salt is completely insoluble, the reaction will be extremely slow. Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility of the cyanide salt in less polar aprotic solvents.

-

Leaving Group Ability: The rate of an SN2 reaction is dependent on the nature of the leaving group. The general trend for halide leaving group ability is I > Br > Cl > F. If you are using 3-(chloromethyl)oxetane, you may experience slower reaction rates compared to 3-(bromomethyl)oxetane. Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

-

Inactivated Cyanide Source: Ensure that your cyanide salt is dry and has been stored properly. Contamination with water can reduce its efficacy.

Problem 2: Presence of a Significant Amount of 3-(Hydroxymethyl)oxetane as a Byproduct

Q: My main byproduct has been identified as 3-(hydroxymethyl)oxetane. How can I prevent its formation?

A: The formation of 3-(hydroxymethyl)oxetane is a classic example of a competing nucleophilic substitution reaction where hydroxide ions are acting as the nucleophile instead of cyanide.

-

Water in the Reaction Mixture: The most common source of hydroxide ions is water. Ensure that your solvent is anhydrous and that your glassware is thoroughly dried before starting the reaction. It is crucial to use an ethanolic solution of potassium or sodium cyanide, as the presence of water can lead to the formation of hydroxide ions, which will then compete with the cyanide in the substitution reaction.[1]

-

Hydrolysis of Cyanide: While less common under anhydrous conditions, some hydrolysis of the cyanide salt can occur if there are trace amounts of water, leading to the formation of hydroxide ions.

Preventative Measures:

| Parameter | Recommendation | Rationale |

| Solvent | Use anhydrous ethanol or another suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF). | Minimizes the presence of water, which can act as a source of competing hydroxide nucleophiles.[1] |

| Glassware | Flame-dry or oven-dry all glassware immediately before use. | Removes adsorbed water from the glass surfaces. |

| Reagents | Use freshly opened or properly stored anhydrous cyanide salts. | Prevents the introduction of water from hygroscopic reagents. |

Problem 3: Formation of Unidentified, Higher Molecular Weight Byproducts

Q: I'm observing byproducts with a higher molecular weight than my desired product, and I suspect ring-opening of the oxetane. Is this possible, and how can I avoid it?

A: Yes, ring-opening of the oxetane is a significant concern and a likely cause of complex byproduct formation. The oxetane ring, while more stable than an epoxide, is still strained and susceptible to nucleophilic attack, particularly under acidic conditions.[2][3]

The cyanide anion is a potent nucleophile and, under certain conditions, can attack one of the methylene carbons of the oxetane ring, leading to a ring-opened product. This is more likely if the reaction conditions inadvertently become acidic.

-

Mechanism of Ring-Opening: The ring-opening of oxetanes can be facilitated by Lewis or Brønsted acids.[4] While the reaction with cyanide is not typically run under acidic conditions, impurities in the starting materials or solvent could create a localized acidic environment. The cyanide anion can then attack the less sterically hindered carbon of the activated oxetane ring.[4]

Troubleshooting Workflow for Suspected Ring-Opening

Caption: Decision tree for troubleshooting ring-opening side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of 2-(oxetan-3-yl)acetonitrile?

A1: The ideal solvent should be polar enough to dissolve the cyanide salt to some extent but should be aprotic to avoid solvolysis of the starting material. Anhydrous ethanol is a common choice for similar reactions with halogenoalkanes because it provides a good balance of properties and minimizes the formation of alcohol byproducts that would occur in the presence of water.[1] Other polar aprotic solvents like DMSO or DMF can also be effective and may enhance the rate of reaction by better solvating the cation of the cyanide salt, thus making the cyanide anion more nucleophilic.

Q2: Which cyanide source is best: NaCN, KCN, or something else?

A2: Both sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used and effective. KCN is slightly more soluble in some organic solvents than NaCN, which could be advantageous. For reactions that are particularly sensitive to water or require milder conditions, trimethylsilyl cyanide (TMSCN) can be a good alternative, often used with a catalytic amount of a Lewis acid or a fluoride source.[3] However, be aware that Lewis acids can also promote oxetane ring-opening.[4]

Q3: How can I effectively purify the final product, 2-(oxetan-3-yl)acetonitrile?

A3: Purification will depend on the scale of your reaction and the nature of the impurities.

-

Work-up: After the reaction is complete, the reaction mixture is typically cooled, and the inorganic salts are filtered off. The solvent is then removed under reduced pressure. The residue can be taken up in a suitable organic solvent like ethyl acetate or dichloromethane and washed with water to remove any remaining inorganic salts.

-

Distillation: If the product is thermally stable and has a sufficiently different boiling point from any impurities, vacuum distillation can be a very effective purification method.

-

Column Chromatography: For smaller scale reactions or to remove impurities with similar boiling points, silica gel column chromatography is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for elution.

Q4: Can I use 3-(tosyloxymethyl)oxetane or 3-(mesyloxymethyl)oxetane as a starting material instead of a halomethyl derivative?

A4: Yes, tosylates and mesylates are excellent leaving groups, often better than chlorides and sometimes even bromides. The reaction with a cyanide salt should proceed well with these starting materials under similar conditions. The choice between a halide, tosylate, or mesylate will often depend on the ease of synthesis and purification of the starting material itself.

Experimental Protocol: Synthesis of 2-(Oxetan-3-yl)acetonitrile from 3-(Bromomethyl)oxetane

This is a representative protocol and may require optimization for your specific setup and scale.

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (10 volumes relative to the starting material).

-

Reagent Addition: Add sodium cyanide (1.2 equivalents) to the ethanol and stir the suspension.

-

Starting Material Addition: Add 3-(bromomethyl)oxetane (1.0 equivalent) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of fresh ethanol.

-

Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-(oxetan-3-yl)acetonitrile by vacuum distillation or silica gel column chromatography.

Reaction Scheme and Potential Side Reaction

Caption: Desired SN2 reaction versus the potential ring-opening side reaction.

By understanding the key parameters influencing the synthesis of 2-(oxetan-3-yl)acetonitrile and being aware of the potential pitfalls, you can effectively troubleshoot and optimize your experimental outcomes.

References

- Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- Google Patents. US5426208A - Method of purification of acetonitrile.

-

Chemguide. Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Available at: [Link]

-

YouTube. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). Available at: [Link]

-

Reddit. Please could anyone explain why SN2 reactions only depend on the concentration of one reagent affecting the reaction whereas SN1 depends on 2 in halogenoalkanes?. Available at: [Link]

-

Porphyrin Systems. 2-(Oxetan-3-ylidene)acetonitrile. Available at: [Link]

-

RSC Publishing. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Available at: [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available at: [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. Available at: [Link]

-

ResearchGate. (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Available at: [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]

-

National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products - PMC. Available at: [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(Oxetan-3-yl)acetonitrile Derivatives

Status: Operational Ticket ID: OX-CN-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Gem-Dimethyl" Bioisostere Challenge

Welcome to the technical guide for handling 2-(oxetan-3-yl)acetonitrile and its derivatives. In modern drug discovery, the oxetane ring is a critical bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility without the lipophilicity penalty of alkyl chains.[1]

However, the strain energy of the oxetane ring (~106 kJ/mol) combined with the polarity of the nitrile group creates a unique "purification paradox":

-

Acid Sensitivity: The ring is prone to Lewis/Brønsted acid-catalyzed opening.[2]

-

High Polarity: The molecules are "sticky" on silica and water-soluble, complicating extraction.

-

UV Invisibility: Lacking aromatic rings, many derivatives are invisible to standard UV (254 nm) detection.

This guide provides self-validating protocols to navigate these challenges.

Part 1: The Core Decision Matrix

Before selecting a method, you must classify your specific derivative based on volatility and acid sensitivity.

Figure 1: Decision matrix for selecting the optimal purification route based on physicochemical properties.

Part 2: Troubleshooting Guides

Issue #1: "My product decomposes or vanishes on the silica column."

Diagnosis: Acid-Catalyzed Ring Opening.[2] Standard silica gel is slightly acidic (pH ~5-6). The oxetane oxygen is a Lewis base; protonation activates the ring for nucleophilic attack (by water or methanol in your eluent), leading to ring-opened diols or polymers.

The Fix: The "Buffered" Protocol Do not use untreated silica for amino-oxetanes or simple oxetane-nitriles.

Step-by-Step Protocol:

-

Select Solvent System: Determine your Rf ~0.3 using TLC. Common systems: DCM/MeOH or EtOAc/Heptane.

-

The Buffer Step: Add 1% Triethylamine (Et3N) or 1% NH4OH to your entire solvent volume (both equilibration and elution solvents).

-

Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the buffered solvent before loading your sample. This neutralizes acidic silanol sites.

-

Loading: Load the sample using a liquid injection (DCM) or dry load on Celite or Basic Alumina . Never dry load on silica.

-

Elution: Run the gradient. The Et3N keeps the environment basic (pH ~8-9), preserving the ring.

Alternative: Use Basic Alumina (Activity Grade III-IV) . It is less resolving than silica but completely safe for oxetanes.

Expert Insight: If you observe a streak on the TLC plate that starts at the baseline and runs up to the product spot, your product is decomposing during the run. Switch to Alumina immediately.

Issue #2: "I cannot extract the product from the aqueous layer."

Diagnosis: "Water-Drag" Effect. The nitrile group and the oxetane oxygen are both hydrogen bond acceptors. 2-(Oxetan-3-yl)acetonitrile is miscible with water. Standard Et2O/Water extractions will result in massive yield loss.

The Fix: The "Salting-Out" Loop

Figure 2: Modified extraction workflow for highly polar nitriles.

Protocol:

-

Saturation: Add solid NaCl to the aqueous phase until no more dissolves. This exploits the "Salting Out" effect, forcing the organic nitrile out of the water.

-

Solvent Choice: Do not use Diethyl Ether or Hexanes. Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) .

-

Repetition: Perform at least 4 extractions.

-

Verification: Check the aqueous layer by TLC (stain with KMnO4) before discarding.

Issue #3: "My oxetane-carboxylic acid turned into a lactone."

Diagnosis: Spontaneous Isomerization. If you hydrolyze the nitrile to a carboxylic acid (e.g., 2-(oxetan-3-yl)acetic acid), you face a critical stability cliff. These acids spontaneously isomerize to γ-lactones upon storage or slight heating, driven by the release of ring strain.

The Fix: Salt Formation Never store the free acid. Convert it immediately to a stable salt.

Protocol:

-

Hydrolysis: Perform the nitrile hydrolysis (e.g., LiOH/H2O).

-

Workup: Do not acidify to pH 1. Acidify carefully to pH ~5-6 and extract rapidly.

-

Stabilization: Immediately treat the crude acid with 1 equivalent of Dicyclohexylamine (DCHA) or cyclohexylamine in ether.

-

Filtration: The resulting ammonium salt is crystalline, stable, and prevents the intramolecular attack that opens the ring.

Part 3: Data Summary & Detection

Physicochemical Properties Table

| Property | Value/Note | Implications for Purification |

| Boiling Point | ~80-100°C (High Vac) | Distillable (Kugelrohr) if MW < 200. |

| UV Absorbance | Weak (< 220 nm) | Use Stains: KMnO4 (Yellow), Iodine (Brown), or Anisaldehyde (Blue/Violet). |

| LogP | -0.5 to 0.5 (Est.) | Highly water soluble. Requires polar extraction solvents. |

| Stability | pH < 4: UnstablepH > 9: Stable | Avoid acidic workups. Use buffered silica. |

FAQ: Frequently Asked Questions

Q: Can I use HPLC with TFA (Trifluoroacetic acid) modifiers? A: NO. Even 0.1% TFA can degrade oxetanes over the course of a 20-minute run or during fraction evaporation. Use 0.1% Ammonium Hydroxide (pH 10) or Ammonium Bicarbonate (pH 7.5) as your modifier. If you must use acid, use Formic Acid (weaker) and evaporate fractions immediately at low temp (<30°C).

Q: How do I remove residual solvent without boiling off my product? A: 2-(Oxetan-3-yl)acetonitrile derivatives can be volatile.

-

Do not use high vacuum (< 1 mbar) for prolonged periods if the MW is < 150.

-

Set the rotovap bath to 30°C max.

-

Check the receiver flask; if you see "oily drops" in the condenser, you are distilling your product.

Q: Is the nitrile group itself stable? A: Generally, yes. However, strong bases (e.g., LDA, n-BuLi) can deprotonate the alpha-position (pKa ~25). If you are doing alkylations, ensure the temperature is controlled (-78°C) to prevent polymerization or ring fragmentation.

References

-

Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6][7] Angewandte Chemie International Edition. [Link]

- Foundational text on oxetane stability and bioisosterism.

-

Wuitschik, G., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

- Detailed analysis of oxetane physical properties and pKa values.

-

Grygorenko, O. O., et al. (2015). "Unexpected Isomerization of Oxetane-Carboxylic Acids." European Journal of Organic Chemistry. [Link]

- Critical source for the "lactone isomeriz

-

Bull, J. A., et al. (2016). "Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications." Chemical Reviews. [Link]

-

Comprehensive review of ring-opening sensitivities.[2]

-

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. atlantis-press.com [atlantis-press.com]

Technical Support Center: Stabilizing 2-(Oxetan-3-yl)acetonitrile

Executive Summary: The "Deceptive Stability" of Oxetanes[1][2]

Researchers often underestimate 2-(Oxetan-3-yl)acetonitrile. Unlike epoxides, which signal their reactivity through high instability, oxetanes are kinetically stable to many nucleophiles and bases. However, they possess a "glass jaw": acid sensitivity .

The oxetane ring possesses a strain energy of approx. 106 kJ/mol (compared to ~114 kJ/mol for epoxides).[1] In the presence of even trace Lewis or Brønsted acids, this strain energy drives a rapid, exothermic Cationic Ring-Opening Polymerization (CROP) . This guide provides the protocols necessary to handle this reagent without triggering this cascade.

Core Chemistry: Why It Polymerizes

To prevent failure, you must understand the mechanism. The nitrile group (

The Mechanism of Failure (CROP)

Polymerization is not random; it is a chain reaction initiated by an electrophile (

-

Initiation: The ether oxygen coordinates to the electrophile, creating a highly activated oxonium species.

-

Propagation: A second, neutral oxetane molecule attacks the

-carbon of the activated ring. The ring opens, relieving strain, but transfers the positive charge to the new terminal oxygen. -

Runaway: This new oxonium species attacks another monomer. The reaction is exothermic, often leading to a "gel" or insoluble white solid.

Figure 1: The Cationic Ring-Opening Polymerization (CROP) cascade. The critical control point is preventing the initial activation of the oxetane oxygen.

Storage & Handling Protocols

Status: Critical Failure Consequence: Gradual oligomerization in the bottle.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C to -40°C | Lowers the kinetic energy available for auto-initiation. |

| Atmosphere | Argon or Nitrogen | Moisture ( |

| Container | Amber Glass | While not highly photo-labile, amber glass prevents light-induced radical formation which can degrade the nitrile. |

| Additives | Basic Stabilizer (Optional) | Storing over activated 3Å or 4Å molecular sieves can act as a scavenger for trace moisture and acid. |

Reaction Troubleshooting & FAQs

Scenario A: "My reaction mixture turned into a cloudy gel."

Diagnosis: You have triggered CROP. Root Cause:

-

Hidden Acids: Chloroform (

) and Dichloromethane ( -

Lewis Acid Aggression: You used a "hard" Lewis acid (e.g.,

,

Corrective Action:

-

Solvent Switch: Use THF or Ethers where possible. The solvent oxygen acts as a Lewis base, competitively inhibiting the Lewis acid from coordinating too strongly with the oxetane.

-

Base Wash: Pre-wash your organic solvent with saturated

or pass it through a plug of basic alumina before adding the oxetane.

Scenario B: "I need to reduce the nitrile, but the ring is opening."

Diagnosis: Incompatible reducing agent.

Analysis: Standard acidic reductions (e.g., Nitrile

-

Use: Hydrogenation (

, Pd/C) in Methanol . Note: Ensure the Pd/C is not acidic (some batches are). -

Use:

at -20°C . Low temperature is required to prevent the aluminate species from acting as a Lewis acid on the ring.

Scenario C: "Yield is low during workup."

Diagnosis: Acid spike during quenching.

Analysis: Quenching a reaction often generates transient local acidity (e.g., quenching a Lewis acid with water generates

-

NEVER quench with 1M HCl.

-

ALWAYS quench with Saturated Ammonium Chloride (

) or Phosphate Buffer (pH 7) . -

Fast Dilution: Add the quench solution slowly but with rapid stirring to dissipate heat and concentration gradients.

Experimental Decision Tree: Safe Activation

When you must perform a reaction on the nitrile group (e.g., hydrolysis, reduction) or the

Figure 2: Decision matrix for selecting reaction conditions compatible with the oxetane ring.

Validated Protocol: Lewis Acid Catalyzed Coupling (Example)

If you must use a Lewis Acid (e.g., for a Friedel-Crafts type coupling or nitrile activation), use this "Cryogenic Dilution" method.

Reagents:

-

Substrate: 2-(Oxetan-3-yl)acetonitrile (1.0 eq)

-

Solvent: Anhydrous DCM (Stabilized with Amylene, NOT MeOH) or THF.

-

Lewis Acid:

(1.1 eq)

Step-by-Step:

-

Preparation: Flame-dry all glassware. Flush with Argon.

-

Solvation: Dissolve the oxetane substrate in solvent. Critical: Concentration must be low (

). High concentration favors polymerization (intermolecular attack). -

Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow 15 minutes for equilibration.

-

Addition: Add the Lewis Acid dropwise over 20 minutes.

-

Why? This prevents local "hotspots" of high acid concentration.

-

-

Reaction: Stir at -78°C. If warming is required, do not exceed 0°C.

-

Quench: Pour the cold reaction mixture into a vigorously stirring mixture of

and Saturated

References

-

Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[3][4][2][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[2]

- Context: Establishes the structural properties and stability profiles of oxetanes in medicinal chemistry.

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

-

Context: Comprehensive review covering the synthesis, reactivity, and polymerization risks of oxetanes.[8]

-

-

Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[5]

- Context: Details the specific sensitivity of 3-substituted oxetanes compared to 3,3-disubstituted analogs.

-

Jenkins, K., et al. (2018). "Practical Synthesis of Oxetane-3-one and Derivatives." Organic Process Research & Development, 22(1), 123-130.

- Context: Provides industrial-scale handling and safety d

Sources

- 1. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

2-(Oxetan-3-yl)acetonitrile degradation pathways

Technical Support Center: 2-(Oxetan-3-yl)acetonitrile Stability & Handling

Executive Summary

2-(Oxetan-3-yl)acetonitrile is a valuable building block in medicinal chemistry, often employed as a stable, polar isostere for gem-dimethyl or carbonyl groups. While 3-substituted oxetanes exhibit superior metabolic stability compared to their 2-substituted counterparts, they possess distinct chemical vulnerabilities.[1][2] This guide addresses the two primary degradation vectors: acid-catalyzed ring opening (the dominant threat) and nitrile hydrolysis .

Module 1: Acid-Induced Instability (The Primary Threat)

Q: I observed a new peak in my LC-MS chromatogram after leaving the sample in 0.1% TFA/Water overnight. The mass increased by +18 Da. What happened?

A: You have likely triggered acid-catalyzed ring opening , converting the oxetane into a diol or linear alcohol.

While 3,3-disubstituted oxetanes are relatively robust, monosubstituted 3-oxetan-yl derivatives like 2-(oxetan-3-yl)acetonitrile are significantly more sensitive to acidic pH. The oxetane oxygen acts as a Lewis base (

Mechanism of Failure:

-

Protonation: The ether oxygen accepts a proton (

). -

Nucleophilic Attack: Water attacks the less sterically hindered

-carbon (though in 3-substituted systems, strain release drives the reaction regardless of minor steric differences). -

Ring Scission: The C-O bond breaks, relieving the ~106 kJ/mol of ring strain.

Diagnostic Check:

-

Mass Shift:

. -

NMR Evidence: Disappearance of the characteristic oxetane multiplet (

4.5–5.0 ppm) and appearance of broad alkyl signals upfield (

Corrective Action:

-

Switch Buffers: Avoid acidic mobile phases for long-term storage or autosampler runs. Use Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 5-6) .

-

Workup: Never concentrate oxetane intermediates in the presence of strong acids. Quench reactions with saturated

before concentration.

Visualization of Pathway:

Figure 1: The protonation of the oxetane oxygen leads to rapid ring opening in the presence of nucleophiles (water).[3]

Module 2: Nitrile Hydrolysis vs. Ring Stability

Q: I am trying to hydrolyze the nitrile to a carboxylic acid using HCl and heat, but I am getting a complex mixture. Why?

A: You are facing a kinetic competition where the ring opening is faster than the nitrile hydrolysis.

Nitrile hydrolysis typically requires harsh conditions (e.g., 6N HCl, reflux) that are incompatible with the oxetane ring. Under these conditions, the oxetane ring will open first, followed by nitrile hydrolysis, leading to a ring-opened hydroxy-acid rather than your desired oxetane-carboxylic acid.

Recommended Protocol: Base-Mediated Hydrolysis Oxetanes are generally stable to base because the ring carbons are not electrophilic enough to be attacked by hydroxide without prior activation (protonation), and the leaving group (alkoxide) is poor.

Step-by-Step "Safe" Hydrolysis:

-

Reagent: LiOH (2-3 equiv) or NaOH.

-

Solvent: THF:Water (3:1). Avoid MeOH if possible to prevent methoxide attack, though water usually dominates.

-

Temperature: Start at 0°C, warm to RT. Do not reflux.

-

Monitoring: Monitor by LC-MS for the Amide intermediate (

Da, intact ring) and Acid product ( -

Critical Step: Do not acidify below pH 4 during workup. Carefully adjust pH to ~5-6 with mild buffer (e.g., NaH2PO4) and extract immediately.

Module 3: Experimental Stability Profiling

Q: How do I validate the stability of this specific lot before starting my in vivo study?

A: Perform a Stress Test (Forced Degradation Study) . This establishes the "safe operating window" for your compound.

Protocol: 24-Hour Stress Test Prepare a 1 mM solution of 2-(Oxetan-3-yl)acetonitrile in DMSO, then dilute 1:10 into the following stress media. Incubate at Room Temperature (RT) for 24 hours.

| Stress Condition | Media Composition | Expected Outcome | Action Limit |

| Acid Control | 0.1 N HCl | High Degradation (Ring Opening) | If >5% degradation, avoid acidic formulations. |

| Base Control | 0.1 N NaOH | Stable (Potential slow nitrile hydrolysis) | Generally safe. |

| Oxidative | 3% H₂O₂ | Moderate Risk (Nitrile Oxide/Ring Scission) | Monitor for +16 Da (N-oxide) or ring cleavage. |

| Thermal | Water, 60°C | Low/Moderate Risk | If degradation occurs, store at -20°C. |

| Neutral | PBS (pH 7.4) | Stable | Baseline reference. |

Data Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

-

Intact: Retention Time (

) ~ X min. -

Ring Open:

< X min (more polar). -

Amide:

< X min (more polar).

Module 4: Storage & Handling FAQ

Q: Can I store the compound in DMSO at -20°C? A: Yes. DMSO is aprotic and non-nucleophilic. However, ensure the DMSO is anhydrous . Wet DMSO can slowly hydrolyze the nitrile or open the ring over months.

Q: Is the compound light sensitive? A: Generally, no. However, the nitrile group can undergo photolysis under intense UV in the presence of oxidants. Store in amber vials as a precaution.

Q: I need to remove the solvent. Can I use a rotovap? A: Yes, but bath temperature must not exceed 40°C . Oxetanes have high ring strain (~106 kJ/mol).[4] Excessive heat can trigger thermal decomposition, especially if trace acid is present.

Decision Tree for Workflow Planning:

Figure 2: Decision logic to avoid conditions that trigger ring opening.

References

-

Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.

- Foundational text on the stability of 3-substituted oxetanes vs. gem-dimethyl groups.

-

Wurts, J., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(24), 15375–15422.

- Comprehensive review detailing acid-c

-

Bull, J. A., et al. (2016).[4] "Exploiting the oxetane ring in drug discovery." Synlett, 27(17), 2371-2384.

- Discusses metabolic stability and chemical liabilities of oxetane motifs.

-

BenchChem Technical Data. (2025). "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile."

- Comparative stability data for nitrile-substituted heterocyclic systems.

Sources

Validation & Comparative

Comparative Guide: 2-(Oxetan-3-yl)acetonitrile vs. Gem-Dimethyl Bioisosteres

This guide provides an in-depth technical comparison between 2-(Oxetan-3-yl)acetonitrile (and its resulting oxetane-3-methyl motif) and traditional gem-dimethyl bioisosteres . It is designed for medicinal chemists and drug discovery scientists seeking to optimize physicochemical properties without sacrificing structural integrity.

Executive Summary: The Strategic Pivot

In modern drug discovery, the gem-dimethyl group (e.g., tert-butyl or neopentyl fragments) is a classic "steric lock" used to restrict conformation and block metabolic hotspots. However, this lipophilic bulk often incurs a penalty: poor aqueous solubility and increased non-specific binding.

2-(Oxetan-3-yl)acetonitrile serves as the gateway to the oxetan-3-yl-methyl motif—a high-polarity, metabolically stable bioisostere that mimics the spatial volume of a gem-dimethyl group while dramatically lowering LogD and enhancing solubility. This guide analyzes when and how to deploy this switch.

| Feature | Gem-Dimethyl (Neopentyl/Isobutyl) | Oxetane (Oxetan-3-yl-methyl) | Impact of Switch |

| Steric Bulk | High (Van der Waals vol. ~80 ų) | Moderate-High (Similar projection) | Maintains binding pocket fit |

| Lipophilicity (LogP) | High (Lipophilic) | Low (Polar) | ΔLogP ≈ -1.0 to -2.5 |

| Aqueous Solubility | Low | High | Significant improvement |

| Metabolic Stability | Variable (Me-oxidation risk) | High (3,3-disubstituted) | Blocks metabolic soft spots |

| Inductive Effect | Weakly electron-donating | Electron-withdrawing (-I) | Lowers pKa of adjacent amines |

Technical Deep Dive: Physicochemical Causality

Structural Mimicry & Sterics

The oxetane ring is a puckered 4-membered ether. The C3-position allows for 3,3-disubstitution (or 3-monosubstitution as in the acetonitrile derivative), projecting substituents in a manner spatially analogous to a gem-dimethyl group.

-

Gem-Dimethyl: The methyl groups are hydrophobic and spherical.

-

Oxetane: The ring oxygen and methylene groups create a similar steric envelope but introduce a permanent dipole.[1] The "pucker" angle (~8.7°) allows the ring to adopt conformations that overlap well with the gem-dimethyl tetrahedron.

Lipophilicity and Solubility (The "Magic Methyl" Effect Inverted)

Replacing a gem-dimethyl group with an oxetane ring typically reduces LogP by 1–2 units. This is the primary driver for using 2-(Oxetan-3-yl)acetonitrile.

-

Mechanism: The exposed ether oxygen acts as a hydrogen bond acceptor (HBA), significantly increasing solvation energy in water compared to the hydrophobic hydrocarbon surface of a gem-dimethyl group.

-

Data Point: In matched molecular pair analysis (MMPA), the transition from >C(Me)2 to >C(Oxetane) consistently improves thermodynamic solubility.

Electronic Modulation (pKa)

Unlike the inductive donating effect of alkyl groups, the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) due to the ring strain and the oxygen atom.

-

Application: If 2-(Oxetan-3-yl)acetonitrile is reduced to the ethylamine, the resulting amine will be less basic (lower pKa) than the corresponding isopentylamine. This is crucial for reducing hERG liability and improving membrane permeability (reducing lysosomal trapping).

Experimental Protocols

Synthesis of 2-(Oxetan-3-yl)acetonitrile

This building block is not always commercially stable in bulk; fresh preparation from oxetan-3-one is the gold standard.

Reaction Principle: Horner-Wadsworth-Emmons (HWE) olefination followed by selective reduction.

Protocol:

-

Olefination:

-

Reagents: Diethyl (cyanomethyl)phosphonate (1.1 eq), LiHMDS or NaH (1.1 eq), Oxetan-3-one (1.0 eq), THF (anhydrous).

-

Procedure: Cool THF solution of phosphonate to 0°C. Add base dropwise. Stir 30 min. Add oxetan-3-one solution.[2][3] Warm to RT and stir 2-4 h.

-

Intermediate: 2-(Oxetan-3-ylidene)acetonitrile (Olefin).[3]

-

-

Reduction (Critical Step):

-

Objective: Reduce the alkene without opening the strained oxetane ring.

-